[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Description
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic compound featuring a central piperidine ring substituted with a hydroxyl group at the 4-position, linked to a phenylaminoacetic acid scaffold. These compounds are typically designed for pharmacological applications, leveraging their hydrogen-bonding capabilities (via the hydroxyl group) and structural flexibility for target engagement.
Properties
IUPAC Name |
2-(N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-6-8-16(9-7-13)14(19)10-17(11-15(20)21)12-4-2-1-3-5-12/h1-5,13,18H,6-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLXKISDFWZSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with phenyl isocyanate to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as methanol, under acidic conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the amino acetic acid moiety can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a specialty product for studying protein interactions and modifications .
Mechanism of Action
The mechanism of action of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target protein.
Comparison with Similar Compounds
Structural Features and Key Derivatives
The target compound’s core structure distinguishes it from analogs through its 4-hydroxypiperidin-1-yl moiety. Below is a comparison with structurally related compounds:
| Compound Name | Key Substituent(s) | Core Structure | Reference |
|---|---|---|---|
| [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid (Target) | 4-hydroxypiperidine | Piperidine + acetic acid | Inferred |
| [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid | 4-acetylpiperazine | Piperazine + acetic acid | |
| 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid | 4-pyrimidinylpiperazine | Piperazine + pyrimidine | |
| 2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid | 4-diphenylmethylene piperidine | Piperidine + diphenylmethylene | |
| 2-(2-oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino)ethoxy)acetic acid | 1-phenethylpiperidine | Piperidine + phenethyl |
Key Observations :
Physicochemical Properties Comparison
Analysis :
- The hydroxyl group in the target compound likely improves aqueous solubility compared to acetyl or pyrimidinyl derivatives, which are more lipophilic .
Trends :
- HATU/DIPEA-mediated coupling (e.g., ) is a common method for introducing acetamide/acetic acid moieties.
- Yields for similar reactions range from 42–65%, depending on steric and electronic factors .
Discussion on Substituent Effects
- Hydroxyl vs. Acetyl Groups : Hydroxyl substituents improve solubility but may reduce membrane permeability compared to acetyl groups .
- Piperidine vs. Piperazine : Piperidine rings (6-membered) offer conformational rigidity, while piperazines (6-membered with two nitrogens) provide additional hydrogen-bonding sites .
- Aromatic vs.
Biological Activity
The compound [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid , also known by its CAS number 1142211-90-2, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O4
- Molar Mass : 292.33 g/mol
- Hazard Classification : Irritant
Structural Representation
The structural formula of the compound can be represented as follows:
Research indicates that [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid may exert its biological effects through various mechanisms, including:
- COX Inhibition : Preliminary studies suggest that compounds similar to this structure might inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Anti-inflammatory Effects : In vivo studies have shown that related compounds exhibit significant anti-inflammatory properties by reducing paw thickness and weight in animal models, suggesting potential therapeutic applications in inflammatory conditions .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially impacting conditions such as neurodegeneration through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced paw thickness by 63.35% | |
| Pain relief | Significant reduction in pain indicators | |
| Neuroprotection | Modulation of neurotransmitter levels |
Case Studies
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of compounds structurally related to [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and PGE-2, supporting its potential use in managing inflammatory diseases .
- Neuroprotective Studies : Another investigation focused on the neuroprotective capabilities of similar compounds in models of neurodegeneration. The findings suggested that these compounds could enhance neuronal survival and function, indicating a promising avenue for treating neurodegenerative disorders .
Safety and Toxicology
While initial studies highlight the therapeutic potential of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid, safety profiles must be established through comprehensive toxicological assessments. Current data indicate irritant properties; hence, further research is necessary to evaluate long-term safety and side effects associated with its use.
Table 2: Toxicological Data Overview
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the structural integrity and purity of [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of the 4-hydroxypiperidinyl, phenyl, and acetamide moieties. Peaks corresponding to the hydroxyl group (~4.5–5.0 ppm) and amide protons (~6.5–8.0 ppm) are critical .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns against theoretical values .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify impurities .
Q. What synthetic routes are reported for [2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl-amino]acetic acid?
- Methodology :
- React 4-hydroxypiperidine with chloroacetyl chloride to form the intermediate 2-chloro-1-(4-hydroxypiperidin-1-yl)ethan-1-one.
- Couple this intermediate with phenylglycine derivatives under basic conditions (e.g., KCO in DMF) to form the final product.
- Purify via recrystallization (ethanol/water) or silica gel chromatography, as demonstrated for structurally related piperidinyl-acetamide compounds .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Methodology :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV spectrophotometry .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the amide bond and oxidation of the hydroxypiperidinyl group are key degradation pathways .
Advanced Research Questions
Q. How can contradictions in reported receptor binding affinities for this compound be resolved?
- Methodology :
- Standardize Assay Conditions : Use consistent buffer systems (e.g., Tris-HCl vs. HEPES) and validate cell lines (e.g., HEK293 vs. CHO) to minimize variability .
- Orthogonal Binding Assays : Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics independently .
- Chiral Purity Analysis : Use chiral HPLC to confirm enantiomeric excess, as racemization during synthesis may alter activity .
Q. What role does the 4-hydroxypiperidinyl moiety play in modulating pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Solubility Enhancement : The hydroxyl group improves aqueous solubility (logP reduction) via hydrogen bonding, as seen in related 4-hydroxyphenylacetic acid derivatives .
Q. What in silico strategies are effective for predicting off-target interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., GPCRs, kinases) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout and validate with in vitro assays .
Q. How can researchers optimize the compound’s selectivity for α-adrenergic receptors over related GPCRs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified piperidinyl (e.g., 4-methoxy, 4-ethyl) or phenyl groups. Test against α/α-AR subtypes in radioligand binding assays .
- Alanine Scanning Mutagenesis : Identify key receptor residues (e.g., Asp in transmembrane helix 3) critical for binding via site-directed mutagenesis .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s inhibition of COX-2 in different cell lines?
- Methodology :
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., RAW 264.7 vs. THP-1) and avoid cross-contamination .
- Pathway-Specific Inhibitors : Pre-treat cells with NSAIDs (e.g., celecoxib) or COX-2 siRNA to isolate compound-specific effects .
- Dose-Response Curves : Perform 10-point IC assays to rule out off-target effects at high concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
